N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline is a chemical compound characterized by the molecular formula and a molecular weight of 217.38 g/mol. Its structure features a trimethylsilyl group, an ethynyl group, and a dimethylamino group attached to a phenyl ring, which contributes to its unique properties and reactivity. The compound has a linear formula represented as and is classified as an eye irritant and skin irritant, necessitating careful handling in laboratory settings .
Several synthesis methods for N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline have been documented:
These methods highlight the compound's versatility in organic synthesis.
N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline finds applications in various fields:
Interaction studies on N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline primarily focus on its reactivity with other chemical species. Its ability to form complexes with metal centers due to the nitrogen atom's electron-donating capability has been investigated. Additionally, its interactions with other functional groups during synthetic transformations are critical for developing new materials and compounds .
Several compounds share structural similarities with N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline. Below is a comparison highlighting its unique features:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Dimethyl-4-(phenylethynyl)aniline | Contains a phenylethynyl group instead of trimethylsilyl | Lacks silicon; may have different reactivity |
4-(Trimethylsilyl)phenylacetylene | Similar ethynyl functionality without nitrogen | More stable due to absence of amine group |
N,N-Dimethyl-4-(alkyne)aniline | Various alkynes instead of trimethylsilyl | Varies based on alkyne structure; may alter properties |
4-(Trimethylsilyl)-N,N-dimethylaniline | Similar amine structure but lacks ethynyl | Different electronic properties due to absence of triple bond |
These comparisons illustrate how N,N-Dimethyl-4-((trimethylsilyl)ethynyl)aniline stands out due to its combination of functional groups that confer unique reactivity and applications.
Irritant